2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine
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Overview
Description
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine is a heterocyclic compound that contains both thienopyridine and pyrimidine moieties
Preparation Methods
The synthesis of 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine typically involves multi-step organic reactionsReaction conditions often include the use of chlorinating agents and fluorinating reagents under controlled temperatures and pressures .
Chemical Reactions Analysis
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur and nitrogen atoms in the thienopyridine ring.
Coupling Reactions: Palladium-catalyzed coupling reactions are often used to form carbon-carbon bonds with other aromatic compounds
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids
Mechanism of Action
The mechanism of action of 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling, which can lead to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, such as 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one and 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine stands out due to its fluorine substitution, which can significantly alter its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-5-(5-fluoropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3S/c12-10-3-7-6-16(2-1-9(7)17-10)11-14-4-8(13)5-15-11/h3-5H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMSZFMHOYHYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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